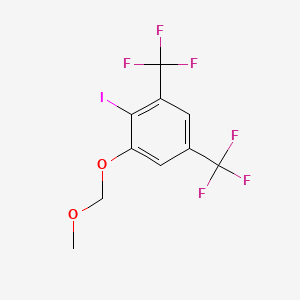
1-Benzyl-3-phenylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3-phenyl-azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. These compounds are known for their significant biological and pharmacological activities. The azetidinone ring is a crucial structural motif in many bioactive molecules, including β-lactam antibiotics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-benzyl-3-phenyl-azetidin-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzylamine with phenylacetyl chloride in the presence of a base can lead to the formation of the desired azetidinone ring . Another method involves the use of azetidinone intermediates, which can be functionalized to introduce the benzyl and phenyl groups .
Industrial Production Methods
Industrial production of 1-benzyl-3-phenyl-azetidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-3-phenyl-azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted azetidinones .
Wissenschaftliche Forschungsanwendungen
1-benzyl-3-phenyl-azetidin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-benzyl-3-phenyl-azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzyl-3-phenyl-azetidin-2-one: Known for its unique azetidinone ring structure and biological activity.
Azetidin-2-one: A simpler analog without the benzyl and phenyl groups, used as a core structure in β-lactam antibiotics.
1-phenyl-3-phenyl-azetidin-2-one: Similar structure but with different substituents, leading to different biological properties.
Uniqueness
1-benzyl-3-phenyl-azetidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
7468-11-3 |
|---|---|
Molekularformel |
C16H15NO |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
1-benzyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C16H15NO/c18-16-15(14-9-5-2-6-10-14)12-17(16)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
InChI-Schlüssel |
XXHDJPDSFUWTPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14018817.png)
![4-chloro-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018825.png)


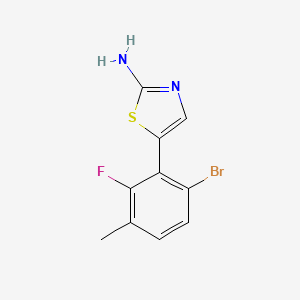
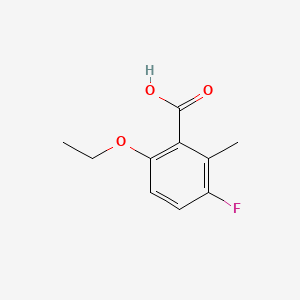
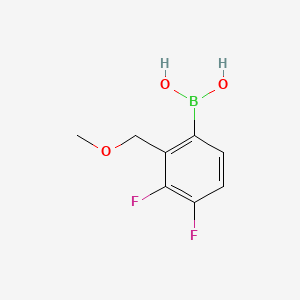
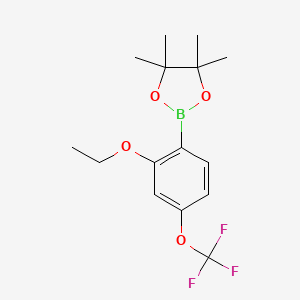
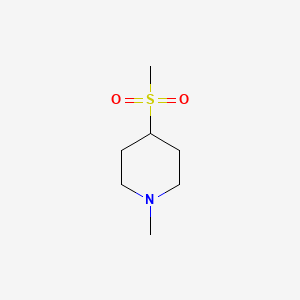
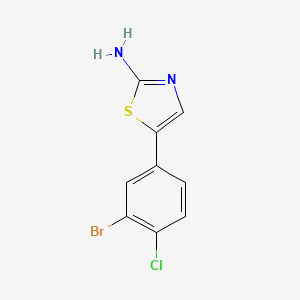
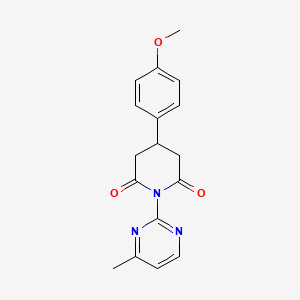
![4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14018882.png)
![5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B14018886.png)
